Cas no 131645-72-2 (ethyl 2-(propylamino)propanoate)

Ethyl 2-(propylamino)propanoate is a versatile ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines an ethyl ester group with a propylamino substituent, offering reactivity suitable for amidation, alkylation, and other functional group transformations. The compound exhibits favorable solubility in common organic solvents, facilitating its use in homogeneous reaction conditions. Its balanced lipophilicity and moderate steric hindrance make it a useful building block for designing bioactive molecules. The propylamino moiety enhances nucleophilicity, enabling selective modifications. This compound is typically handled under inert conditions due to potential sensitivity to moisture or oxidation, depending on storage and application requirements.
ethyl 2-(propylamino)propanoate structure
131645-72-2 structure
Product Name:ethyl 2-(propylamino)propanoate
CAS No:131645-72-2
MF:C8H17NO2
MW:159.2260825634
CID:1233201
PubChem ID:20476723
Update Time:2025-05-23

ethyl 2-(propylamino)propanoate Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,N-propyl-,ethylester(9CI)
    • Ethyl N-p-Anisolylthioactimidate
    • ethyl N-propylalanine
    • Ethanimidothioic acid, N-(4-methoxybenzoyl)-, ethyl ester
    • CTK3D3565
    • L-Alanine, N-propyl-, ethyl ester
    • Ethyl propylalaninate
    • ethyl 2-(propylamino)propanoate
    • Inchi: 1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3/t7-/m0/s1
    • InChI Key: CYMZOMZDCGFPGW-ZETCQYMHSA-N
    • SMILES: C(OCC)(=O)[C@H](C)NCCC

Computed Properties

  • Exact Mass: 159.12600
  • Monoisotopic Mass: 159.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2

Experimental Properties

  • PSA: 38.33000
  • LogP: 1.32850

ethyl 2-(propylamino)propanoate Pricemore >>

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Additional information on ethyl 2-(propylamino)propanoate

Comprehensive Overview of Ethyl 2-(Propylamino)Propanoate (CAS No. 131645-72-2): Properties, Applications, and Industry Insights

Ethyl 2-(propylamino)propanoate (CAS No. 131645-72-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This ester-amine hybrid is characterized by its ethyl ester and propylamino functional groups, which contribute to its versatility in synthesis and formulation. As industries increasingly focus on sustainable chemistry and bioactive intermediates, this compound has emerged as a candidate for innovative applications.

The molecular structure of ethyl 2-(propylamino)propanoate combines a propylamine side chain with an ethyl propanoate backbone, enabling interactions with both polar and non-polar systems. Researchers highlight its potential as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceutical intermediates. Recent studies explore its role in prodrug formulations, where its ester moiety may enhance bioavailability—a topic frequently searched in drug delivery optimization queries.

In analytical chemistry, CAS 131645-72-2 has been investigated for its chromatographic behavior, with HPLC-MS methods developed for its quantification. The compound's logP value (a trending search term in ADME prediction discussions) suggests moderate lipophilicity, making it relevant for permeability studies. Industry forums frequently discuss its stability under various pH conditions—a critical parameter for formulation scientists addressing excipient compatibility challenges.

Manufacturing processes for ethyl 2-(propylamino)propanoate often employ green chemistry principles, aligning with the surge in eco-friendly synthesis searches. Patent literature describes catalytic amination routes that minimize waste, reflecting the compound's alignment with PMI (Process Mass Intensity) reduction strategies. Quality control protocols emphasize residual solvent analysis, a hot topic in ICH Q3C guideline compliance discussions.

The compound's safety profile has been examined in in vitro systems, with particular attention to its metabolic pathways—a subject of growing interest in toxicity prediction algorithms. While not classified as hazardous, proper laboratory handling procedures (a frequently searched workplace safety topic) are recommended when working with concentrated forms. Storage typically requires protection from moisture, as the ester hydrolysis potential is a common stability concern.

Emerging applications include its use as a flavor precursor in food chemistry, where its degradation products may contribute to thermal reaction flavors. This connects to popular searches about Maillard reaction intermediates. In material science, its amine functionality makes it a candidate for polymer modification, particularly in smart material development—a trending research area.

Market analysis indicates growing demand for CAS 131645-72-2 in contract research organizations, driven by pharmaceutical outsourcing trends. Suppliers increasingly provide custom synthesis services (a high-volume B2B search term) for this compound, often with GMP-grade options. Pricing trends reflect the compound's scale-up challenges, another frequent topic in process chemistry forums.

Regulatory status varies by region, with documentation requirements focusing on impurity profiling (linked to ICH Q6A searches). The compound's spectral data (FTIR, NMR) is widely shared in open-access chemistry databases, supporting the reproducibility crisis mitigation efforts—a major discussion point in scientific communities.

Future research directions may explore enzyme-catalyzed synthesis of ethyl 2-(propylamino)propanoate, connecting to biocatalysis trends. Computational chemistry studies could investigate its molecular docking potential, addressing frequent queries about in silico screening. As continuous flow chemistry gains traction, adaptation of its synthesis to microreactor systems may emerge.

For researchers, key considerations include the compound's racemization risk during processing—a subject of numerous chiral purity inquiries. Technical discussions often center on derivatization methods for analytical detection and the interpretation of its mass fragmentation patterns in GC-MS analysis.

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